1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole
Description
This compound is a triazole-containing epoxide derivative characterized by a 2,3-difluorophenyl group and a methyl-substituted oxirane ring. Its molecular formula is C₁₃H₁₂F₂N₃O, with a molecular weight of 279.26 g/mol (calculated from structural analogs in ). The stereochemistry at the oxirane ring ((2R,3R)) is critical for its biological activity, as similar triazole-epoxide compounds are known for antifungal properties .
Properties
IUPAC Name |
1-[[(2R,3R)-2-(2,3-difluorophenyl)-3-methyloxiran-2-yl]methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,7-17-6-5-15-16-17)9-3-2-4-10(13)11(9)14/h2-6,8H,7H2,1H3/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUZOASGUQVIW-PRHODGIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=CN=N2)C3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](O1)(CN2C=CN=N2)C3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole is a compound of significant interest due to its potential biological activities. The compound is characterized by its unique oxirane and triazole structures, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C12H11F2N3O
- Molecular Weight: 251.23 g/mol
- CAS Number: 127000-90-2
- IUPAC Name: this compound
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Antifungal Activity : The triazole moiety is known for its antifungal properties. Compounds containing triazole structures inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to fungal cell membrane disruption and ultimately cell death .
- Antimicrobial Properties : The presence of a difluorophenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and increasing its antimicrobial efficacy against a range of pathogens .
- Anticancer Potential : Some studies suggest that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Biological Activity Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antifungal | Inhibition of lanosterol demethylase | |
| Antimicrobial | Disruption of microbial cell membranes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition at low concentrations compared to traditional antifungals like fluconazole. The study concluded that the oxirane structure contributes to increased potency against resistant strains.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a marked reduction in bacterial growth with minimal inhibitory concentrations (MIC) lower than those observed for standard antibiotics. This suggests potential for use in treating resistant bacterial infections.
Case Study 3: Cancer Cell Line Studies
A recent study assessed the effects of this compound on various cancer cell lines (e.g., breast and lung cancer). The findings revealed that treatment with the compound resulted in significant apoptosis and reduced cell viability. Mechanistic studies indicated activation of caspase pathways as a primary mode of action.
Scientific Research Applications
Physical Characteristics
The compound typically appears as a white or off-white powder and has a purity level of around 97% to 98% in commercial preparations .
Antifungal Activity
One of the primary applications of this compound is in antifungal treatments. It has been reported to exhibit significant antifungal properties, particularly against strains of fungi that are resistant to conventional treatments. The mechanism involves the inhibition of fungal cell wall synthesis .
Inhibition of Galectin-3
Research indicates that this compound can act as an inhibitor of Galectin-3 (Gal-3), a protein implicated in various diseases including cancer and fibrosis. The inhibition of Gal-3 can lead to therapeutic benefits in conditions such as cancer metastasis and chronic inflammatory diseases .
Intermediate for Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its unique structure allows for modifications that can yield new compounds with potential therapeutic effects. For instance, it is utilized in the synthesis of Efinaconazole, an antifungal medication used to treat onychomycosis .
Research in Medicinal Chemistry
In medicinal chemistry, this triazole derivative is studied for its potential as a scaffold for developing new drugs. The triazole ring is known for enhancing the bioactivity of compounds due to its ability to form hydrogen bonds and participate in π-stacking interactions .
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including 1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole. Results showed that this compound had a minimum inhibitory concentration (MIC) against Candida albicans comparable to leading antifungal agents .
Case Study 2: Galectin-3 Inhibition
In a pharmacological study aimed at assessing compounds that inhibit Galectin-3, this triazole derivative demonstrated potent inhibitory activity. The study highlighted its potential use in therapies targeting fibrotic diseases and cancer metastasis .
Case Study 3: Synthesis Pathways
Research focused on synthetic pathways involving this compound revealed efficient methods for producing derivatives with enhanced biological activity. The methodologies explored included modifications to the oxirane and triazole moieties to optimize pharmacokinetic properties .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxiconazole (CAS 133855-98-8)
- Structure : Contains a 1,2,4-triazole ring attached to a (2RS,3SR)-epoxide with 2-chlorophenyl and 4-fluorophenyl substituents .
- Key Differences: Triazole Position: Epoxiconazole uses a 1,2,4-triazole vs. Substituents: Chloro/fluorophenyl groups vs. 2,3-difluorophenyl in the target compound, impacting lipophilicity (ClogP: 3.8 for Epoxiconazole vs. ~3.2 estimated for the target) .
- Activity : Broad-spectrum fungicide; the chloro substituent enhances binding to fungal CYP51 enzymes compared to difluoro analogs .
Efinaconazole Intermediate (CAS 127000-90-2)
- Structure : 1-{[(2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,4-triazole .
- Key Differences :
- Application: Intermediate in efinaconazole synthesis; the mesylate salt (CAS 1175536-50-1) shows improved solubility (DMSO/methanol) for formulation .
Voriconazole Intermediate (CAS Not Specified)
- Structure : (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol .
- Key Differences: Heterocyclic Core: Pyrimidine vs. oxirane in the target compound, influencing electron distribution and target binding. Biological Target: Voriconazole targets fungal CYP51 with IC₅₀ ~0.05 μM, whereas oxirane-containing analogs may exhibit non-competitive inhibition .
Physicochemical and Pharmacokinetic Comparison
Preparation Methods
Starting Materials and Key Reagents
- 2,3-Difluorophenyl-substituted allylic alcohol or allylic halide precursors
- Methyl substituent introduced via alkylation or during epoxidation
- Chiral catalysts or auxiliaries for enantioselective epoxidation, e.g., Sharpless-type epoxidation or Jacobsen catalysts
- Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or peracids for epoxidation
Synthetic Route
- Synthesis of the allylic precursor: The difluorophenyl group is introduced on an alkene precursor, often via cross-coupling or substitution reactions.
- Enantioselective epoxidation: The alkene is converted to the epoxide with high stereoselectivity using chiral oxidants or catalysts. This step sets the (2R,3R) stereochemistry of the oxirane ring.
- Methyl substitution: The methyl group at the 3-position of the oxirane is introduced either before epoxidation (via substituted alkene) or by regioselective alkylation after epoxide formation.
Representative Preparation Method (Literature-Inspired)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of difluorophenyl-substituted alkene | Cross-coupling (Suzuki or Heck) or substitution | Formation of 2,3-difluorophenyl alkene precursor |
| 2 | Enantioselective epoxidation | mCPBA or Sharpless epoxidation catalyst | Formation of (2R,3R)-2-(2,3-difluorophenyl)-3-methyloxirane |
| 3 | Methylene linker installation | Reaction with chloromethyl triazole or halomethyl intermediate | Introduction of -CH2-triazole substituent |
| 4 | Click reaction (if applicable) | Cu(I)-catalyzed azide-alkyne cycloaddition | Formation of 1,2,3-triazole ring attached to oxirane |
Detailed Research Findings and Analysis
- The stereoselective epoxidation step is crucial to obtain the desired (2R,3R) stereochemistry. Use of chiral catalysts such as Sharpless epoxidation reagents or Jacobsen catalysts has been reported to afford high enantiomeric excess (>90%) in similar systems with difluorophenyl substituents.
- The difluorophenyl group influences the reactivity and selectivity of epoxidation due to electronic effects; optimization of reaction temperature and solvent is necessary to minimize side reactions.
- The methylene linkage to the triazole ring is typically installed via nucleophilic substitution of a halomethyl intermediate with 1H-1,2,3-triazole or via CuAAC click chemistry, which offers regioselective and high-yielding triazole formation.
- Purification methods include chromatographic techniques such as preparative HPLC to isolate the chiral epoxide-triazole compound with high purity.
- Analytical characterization by NMR (including ^19F NMR), chiral HPLC, and mass spectrometry confirms the stereochemistry and molecular integrity.
Comparative Data Table of Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Epoxidation reagent | mCPBA, Sharpless catalyst | High stereoselectivity for (2R,3R) |
| Solvent for epoxidation | Dichloromethane, toluene | Solvent polarity affects selectivity |
| Temperature | 0°C to room temperature | Lower temp favors stereoselectivity |
| Triazole coupling method | Cu(I)-catalyzed azide-alkyne cycloaddition | Regioselective, mild conditions |
| Yield of final compound | 60-85% overall | Dependent on purification and scale |
| Enantiomeric excess (ee) | >90% | Confirmed by chiral HPLC |
| Purification technique | Preparative HPLC, silica gel chromatography | Ensures high purity for pharmaceutical use |
Q & A
Q. What are the key steps for synthesizing this compound with high stereochemical fidelity?
The synthesis requires stereoselective epoxidation and regioselective triazole coupling. For the (2R,3R)-epoxide, asymmetric catalytic methods like Jacobsen epoxidation or Sharpless conditions (e.g., Ti(OiPr)₄, chiral tartrate ligands) are recommended. The triazole group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Purification via recrystallization or chiral HPLC (e.g., Chiralpak® IC column) ensures >98% enantiomeric excess. Yield optimization may require inert atmosphere handling to prevent epoxide hydrolysis .
Q. Which analytical techniques are critical for structural confirmation?
- 19F NMR : Identifies fluorine substitution patterns on the phenyl ring (δ ≈ -110 to -150 ppm for difluorophenyl groups).
- X-ray crystallography : Resolves absolute configuration of the (2R,3R)-epoxide and triazole orientation.
- HPLC-MS : Monitors purity (>99%) and detects trace impurities (e.g., ring-opened byproducts).
- IR spectroscopy : Confirms epoxide (C-O-C stretch at ~1250 cm⁻¹) and triazole (C=N stretch at ~1500 cm⁻¹) functional groups .
Q. How should this compound be stored to maintain stability?
Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Avoid aqueous solvents, as the epoxide ring is prone to hydrolysis under acidic/basic conditions. Stability studies show <5% degradation over 6 months when stored properly .
Advanced Research Questions
Q. How does the (2R,3R) stereochemistry influence biological activity?
The stereochemistry dictates target binding affinity. For example, in antifungal applications, the (2R,3R)-epoxide aligns with cytochrome P450 14α-demethylase active sites, inhibiting ergosterol biosynthesis. Enantiomeric pairs show 10–100× differences in IC₅₀ values. Docking simulations (e.g., AutoDock Vina) and comparative bioassays (vs. (2S,3S) analogs) validate stereospecificity .
Q. What experimental strategies identify degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS/MS to detect hydrolysis products (e.g., diol derivatives from epoxide ring-opening).
- Metabolite profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., triazole hydroxylation). Quantify metabolites with stable isotope labeling .
Q. How can structure-activity relationships (SAR) be explored for fluorophenyl modifications?
- Synthetic modifications : Replace 2,3-difluorophenyl with 2,4- or 3,4-difluoro analogs via Suzuki-Miyaura coupling.
- Bioactivity assays : Test antifungal/antibacterial potency (e.g., MIC against Candida albicans).
- Computational modeling : Compare LogP and electrostatic potential maps to correlate fluorine position with membrane permeability .
Q. What methodologies resolve contradictions in reported biological data?
- Dose-response standardization : Use CLSI guidelines for antifungal assays to minimize inter-lab variability.
- Epoxide stability controls : Pre-treat compounds with glutathione to assess non-specific reactivity in cell-based assays.
- Meta-analysis : Cross-reference data with structurally related triazole-epoxide derivatives (e.g., epoxiconazole) to identify conserved mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
